(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine
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Overview
Description
(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with a benzyloxyphenyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 4-(benzyloxy)benzaldehyde with tert-butylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized with an appropriate reagent to form the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The morpholine ring can be reduced under specific conditions to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions employed.
Scientific Research Applications
(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying the interactions of morpholine derivatives with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the tert-butyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine include:
- (2S)-2-[4-(Methoxy)phenyl]-4-tert-butylmorpholine
- (2S)-2-[4-(Ethoxy)phenyl]-4-tert-butylmorpholine
- (2S)-2-[4-(Propoxy)phenyl]-4-tert-butylmorpholine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
920799-45-7 |
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Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2S)-4-tert-butyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C21H27NO2/c1-21(2,3)22-13-14-23-20(15-22)18-9-11-19(12-10-18)24-16-17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3/t20-/m1/s1 |
InChI Key |
FEFAPHDCTKYTCW-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)N1CCO[C@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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